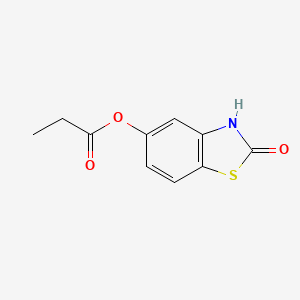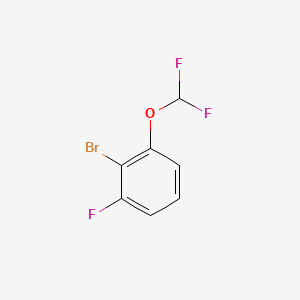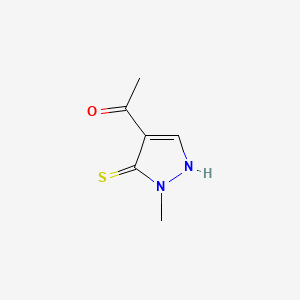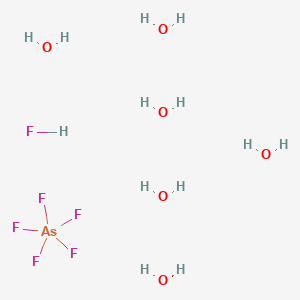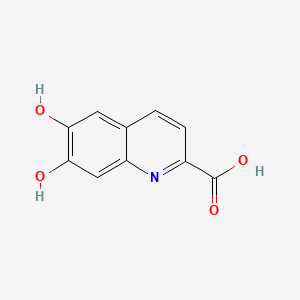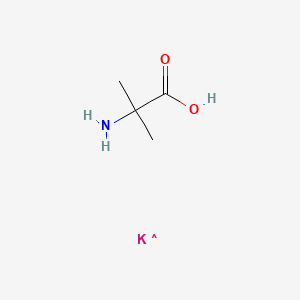![molecular formula C23H14O B569639 Benzo[g]chrysene-9-carbaldehyde CAS No. 159692-75-8](/img/structure/B569639.png)
Benzo[g]chrysene-9-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[g]chrysene-9-carbaldehyde is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C23H14O. It is a derivative of benzo[g]chrysene, featuring an aldehyde functional group at the 9th position. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[g]chrysene-9-carbaldehyde typically involves the functionalization of benzo[g]chrysene. One common method includes the oxidation of benzo[g]chrysene using reagents such as chromium trioxide (CrO3) in acetic acid. This reaction introduces the aldehyde group at the 9th position .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions involving controlled oxidation processes and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[g]chrysene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Benzo[g]chrysene-9-carboxylic acid
Reduction: Benzo[g]chrysene-9-methanol
Substitution: Various substituted benzo[g]chrysene derivatives
Aplicaciones Científicas De Investigación
Benzo[g]chrysene-9-carbaldehyde is utilized in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its role in the development of anticancer agents due to its structural similarity to other bioactive PAHs.
Industry: Employed in the development of materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of benzo[g]chrysene-9-carbaldehyde involves its interaction with cellular components, particularly DNA. Its planar structure allows it to intercalate between DNA bases, potentially leading to mutations and disruptions in cellular processes. This intercalation can trigger various signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo[a]pyrene
- Chrysene
- Benzo[b]fluoranthene
- Dibenz[a,h]anthracene
Uniqueness
Benzo[g]chrysene-9-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to other PAHs. This functional group allows for specific chemical modifications and interactions, making it valuable in targeted research applications .
Propiedades
IUPAC Name |
pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene-17-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O/c24-14-15-9-10-16-11-12-21-19-7-2-1-5-17(19)18-6-3-4-8-20(18)23(21)22(16)13-15/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAFOPCLHRUWHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=CC(=C5)C=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)
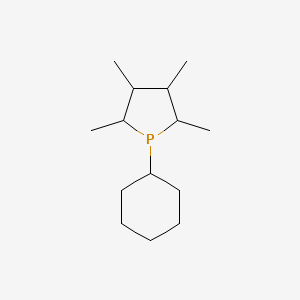
![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)
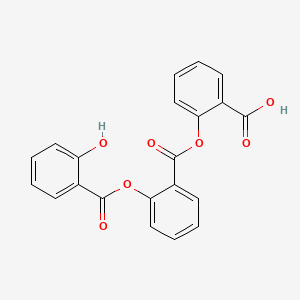
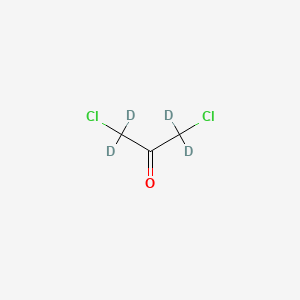
![Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui](/img/structure/B569571.png)
